N-Methyl-1H-pyrrole-2-carboxamide potential therapeutic targets
N-Methyl-1H-pyrrole-2-carboxamide potential therapeutic targets
An In-Depth Technical Guide to the Therapeutic Potential of the N-Methyl-1H-pyrrole-2-carboxamide Scaffold
Authored by a Senior Application Scientist
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on the N-Methyl-1H-pyrrole-2-carboxamide core, exploring its potential as a versatile template for designing novel therapeutics. While this specific molecule is not extensively documented, the broader class of pyrrole-2-carboxamides has demonstrated significant promise in several key therapeutic areas. This document will provide an in-depth analysis of the most promising therapeutic targets for this scaffold, grounded in recent scientific literature. We will delve into the rationale for target selection, present detailed experimental workflows and protocols, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.
Introduction: The Pyrrole-2-Carboxamide Scaffold
The N-Methyl-1H-pyrrole-2-carboxamide (PubChem CID: 23273389) is a small, aromatic heterocyclic compound.[3] Its structure, featuring a five-membered pyrrole ring with a methyl-substituted carboxamide at the 2-position, offers a unique combination of chemical properties. The pyrrole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The methyl group on the amide nitrogen introduces a degree of steric hindrance and lipophilicity that can be fine-tuned in derivative synthesis. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions within protein binding pockets.
The versatility of the pyrrole-2-carboxamide core allows for strategic modifications at multiple positions, making it an excellent starting point for library synthesis in drug discovery campaigns.[4] Pyrrole-containing compounds have found applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents, among others.[5][6][7] This guide will explore the most compelling and well-documented therapeutic targets for this promising scaffold.
Chapter 1: A Novel Class of Antitubercular Agents Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel antitubercular agents with new mechanisms of action.
Scientific Rationale: Why Target MmpL3?
MmpL3 is an essential inner membrane transporter in Mtb, responsible for the export of mycolic acids in the form of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that is essential for the bacterium's survival and virulence. Inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM in the cytoplasm and ultimately, cell death. This makes MmpL3 a highly attractive and validated target for the development of new anti-TB drugs.
Pyrrole-2-Carboxamides as MmpL3 Inhibitors
Recent research has identified a series of pyrrole-2-carboxamides as potent inhibitors of MmpL3.[8] Structure-activity relationship (SAR) studies have revealed that the pyrrole-2-carboxamide core is crucial for activity, with the hydrogens on the pyrrole and amide groups playing a key role in binding to the active site of the protein.[8] Bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring have been shown to enhance anti-TB activity.[8]
Experimental Workflow for MmpL3 Inhibitor Validation
The validation of a potential MmpL3 inhibitor involves a multi-step process to confirm its on-target activity and whole-cell efficacy.
Caption: Workflow for the identification and validation of MmpL3 inhibitors.
Protocol: [¹⁴C] Acetate Metabolic Labeling Assay
This protocol is designed to determine if a compound inhibits mycolic acid biosynthesis, a key indicator of MmpL3 inhibition.[8]
Objective: To assess the effect of pyrrole-2-carboxamide derivatives on mycolic acid synthesis in mycobacteria.
Materials:
-
Mycobacterium smegmatis mc²155 culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
[1-¹⁴C] Acetic acid (specific activity 50-60 mCi/mmol)
-
Test compounds dissolved in DMSO
-
Isoniazid (positive control)
-
DMSO (vehicle control)
-
Scintillation vials and scintillation fluid
-
TLC plates (silica gel G)
-
Solvents for lipid extraction (chloroform, methanol) and TLC development
Procedure:
-
Grow M. smegmatis to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in 7H9 broth.
-
Dilute the culture to an OD₆₀₀ of 0.1 in fresh medium.
-
Aliquot 1 mL of the diluted culture into sterile tubes.
-
Add the test compound at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include isoniazid (1 µg/mL) and DMSO controls.
-
Incubate the tubes at 37°C with shaking for 4 hours.
-
Add 1 µCi of [1-¹⁴C] acetic acid to each tube.
-
Continue incubation at 37°C with shaking for another 6 hours.
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes.
-
Wash the cell pellet with PBS.
-
Extract total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1).
-
Normalize the lipid extracts based on the counts per minute (CPM) and spot equal amounts onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate different lipid classes.
-
Visualize the radiolabeled lipids by autoradiography.
-
Quantify the spots corresponding to mycolic acids and precursor lipids using densitometry or by scraping the silica and performing scintillation counting.
Expected Outcome: Compounds that inhibit MmpL3 will show a dose-dependent decrease in the amount of radiolabeled mycolic acids and a corresponding accumulation of TMM.
Quantitative Data: Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors
| Compound ID | Modification | MIC against Mtb H37Rv (µg/mL) | IC₅₀ against Vero cells (µg/mL) | Selectivity Index (SI) |
| Compound 32 | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, bulky substituent on the carboxamide | < 0.016 | > 64 | > 4000 |
| Compound 12 | N-methylated pyrrole | - | - | - |
| Compound 13 | N-methylated pyrrole and amide | - | - | - |
| Data synthesized from reference[8]. |
Chapter 2: Targeting Neurological Disorders via the 5-HT₆ Receptor
The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the brain, has emerged as a promising target for treating cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[9]
Scientific Rationale: The 5-HT₆ Receptor in Cognition
The 5-HT₆ receptor is constitutively active and modulates the release of several neurotransmitters, including acetylcholine and dopamine, which are crucial for learning and memory. Antagonists and inverse agonists of the 5-HT₆ receptor have been shown to enhance cognitive performance in various preclinical models. Inverse agonists are of particular interest as they can reduce the basal, agonist-independent activity of the receptor.
The Pyrrole-Carboxamide Scaffold for 5-HT₆ Receptor Inverse Agonists
Recent studies have explored the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for designing novel 5-HT₆ receptor inverse agonists.[9] This scaffold has been shown to retain recognition of the receptor and, with appropriate substitutions, can shift the pharmacological activity from neutral antagonism to inverse agonism.[9]
Signaling Pathway of the 5-HT₆ Receptor
Caption: Simplified 5-HT₆ receptor signaling pathway.
Protocol: Radioligand Binding Assay for 5-HT₆ Receptor
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of N-Methyl-1H-pyrrole-2-carboxamide derivatives for the human 5-HT₆ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₆ receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-LSD (lysergic acid diethylamide) as the radioligand.
-
Test compounds dissolved in DMSO.
-
Methergoline (non-selective serotonin antagonist for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LSD (at a final concentration close to its Kd), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of methergoline (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data: SAR of 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives at 5-HT₆R
| Compound ID | R¹ (on 2-phenyl ring) | Amine Moiety | Ki (nM) for 5-HT₆R |
| 7 | H | N-methylpiperazine | 208 |
| 8 | H | 4-hydroxy-piperidine | 106 |
| 24 | 4-F | N-methylpiperazine | 155 |
| 27 | 4-F | N-methylpiperazine | 208 |
| Data synthesized from reference. |
Chapter 3: Dual mPGES-1/sEH Inhibition for Anti-inflammatory and Anticancer Therapy
Chronic inflammation is a key driver of various diseases, including cancer. Prostaglandin E2 (PGE2) is a potent pro-inflammatory mediator, and its biosynthesis is a critical therapeutic target.
Scientific Rationale: Why Dually Inhibit mPGES-1 and sEH?
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme responsible for PGE2 production and is often upregulated in inflammatory conditions and tumors. Soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxy-fatty acids (EpFAs). Therefore, a dual inhibitor of mPGES-1 and sEH could provide a powerful synergistic effect by simultaneously blocking the production of a pro-inflammatory mediator (PGE2) and stabilizing anti-inflammatory lipids (EpFAs). This dual-action approach is a promising strategy for developing novel anti-inflammatory and anticancer agents with potentially fewer side effects than traditional NSAIDs.[7]
Pyrrole-based Compounds as Dual Inhibitors
The pyrrole moiety has been investigated as a scaffold for developing dual mPGES-1/sEH inhibitors.[7] These compounds have shown promise in preclinical studies, demonstrating the potential of this chemical class to target both enzymes.
Simplified Prostaglandin and Epoxide Metabolism Pathway
Caption: A streamlined workflow for the discovery of ENR inhibitors.
Protocol: ENR Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against ENR.
Materials:
-
Purified recombinant ENR enzyme (e.g., from E. coli or S. aureus).
-
Crotonyl-CoA (substrate).
-
NADH (cofactor).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds in DMSO.
-
A spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADH, and the test compound at various concentrations.
-
Add the ENR enzyme to the wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the crotonyl-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Determine the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Future Directions and Conclusion
The N-Methyl-1H-pyrrole-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. The evidence presented in this guide highlights its potential to target key proteins in infectious diseases, neurological disorders, inflammation, and cancer.
Key takeaways:
-
Anti-infectives: The pyrrole-2-carboxamide core is a validated pharmacophore for inhibiting MmpL3 in M. tuberculosis and shows potential for targeting ENR in a broader range of bacteria.
-
Neurotherapeutics: The scaffold can be adapted to generate potent 5-HT₆ receptor inverse agonists for cognitive enhancement.
-
Anti-inflammatory and Anticancer Agents: The pyrrole core is a suitable template for designing dual inhibitors of mPGES-1 and sEH, offering a synergistic approach to combat inflammation-driven diseases.
Future research should focus on synthesizing and screening a library of N-Methyl-1H-pyrrole-2-carboxamide derivatives against these and other potential targets. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a robust framework for such an investigation. The versatility of the pyrrole-2-carboxamide scaffold, combined with the urgent need for new drugs in these therapeutic areas, makes it a highly valuable area for continued research and development.
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